3-Cyano-benzimidic acid methyl ester
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Overview
Description
Synthesis Analysis
3-Cyano-benzimidic acid methyl ester is an intermediate for the synthesis of 3-Carbamoylbenzoic Acid Derivatives as Inhibitors of Human Apurinic/Apyrimidinic Endonuclease 1 (APE1) . It can also be used for the preparation of 3- [5- (2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid Sodium Salt .
Molecular Structure Analysis
The molecular structure of 3-Cyano-benzimidic acid methyl ester consists of a benzimidazole ring, which is a fused benzene and imidazole ring, with a cyano group attached at the 3-position and a methyl ester group attached at the imidazole nitrogen .
Scientific Research Applications
Synthesis of Imidazolinones : Benzimidic acid methyl esters are utilized in the synthesis of 4-(aminoaryl)methylene-2-aryl-2-imidazolin-5-ones, which have potential applications in organic chemistry and drug development (Shafi et al., 2005).
Preparation of Benzyl-Butanoic Acid Esters : The compound is involved in the synthesis of ethyl ester of 3-benzyl-3-methyl-2-cyano-4-cyclohexylbutanoic acid, which is significant in the study of chemical reactions and molecular structures (Григорян et al., 2011).
Electrochemical Research : 3-Cyano-benzimidic acid methyl ester has been investigated in electrochemical studies, particularly in the reduction and oxidation of unsymmetrical dihydropyridines (David et al., 1995).
Corrosion Inhibition : Derivatives of this compound have been evaluated as corrosion inhibitors for steel in hydrochloric acid, highlighting its potential application in materials science and engineering (Herrag et al., 2007).
Electrolyte Material for EDLCs : The compound has been tested as an electrolyte in combination with specific salts for high-voltage electrochemical double-layer capacitors, indicating its application in energy storage technologies (Schütter et al., 2017).
Insecticidal Activity : Studies have explored the optimization of insecticidal activity in compounds derived from alpha-cyano-4-fluoro-3-[(methoxyimino)methyl]benzyl alcohol, which includes derivatives of 3-Cyano-benzimidic acid methyl ester (Beddie et al., 1995).
Synthesis of Benzimidazole Derivatives : The compound is used in the synthesis of 2-aminobenzimidazole derivatives, which have shown antiproliferative activity in vitro, indicating potential applications in pharmacology and medicinal chemistry (Nowicka et al., 2014).
properties
IUPAC Name |
methyl 3-cyanobenzenecarboximidate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKAEURJZHOIMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=CC(=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-benzimidic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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